
2-Methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid is an organic compound with the molecular formula C8H8O4 It is known for its unique structure, which includes a benzodioxole ring substituted with a methoxy group and a methylcarbamic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol through methylenation using disubstituted halomethanes.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzodioxole ring using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Methylcarbamic Acid Moiety: The methylcarbamic acid moiety can be introduced by reacting the methoxy-substituted benzodioxole with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid undergoes various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
61083-13-4 |
|---|---|
Molekularformel |
C10H13NO6 |
Molekulargewicht |
243.21 g/mol |
IUPAC-Name |
2-methoxy-1,3-benzodioxol-4-ol;methylcarbamic acid |
InChI |
InChI=1S/C8H8O4.C2H5NO2/c1-10-8-11-6-4-2-3-5(9)7(6)12-8;1-3-2(4)5/h2-4,8-9H,1H3;3H,1H3,(H,4,5) |
InChI-Schlüssel |
WVUHXZQPNKDFRC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)O.COC1OC2=CC=CC(=C2O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




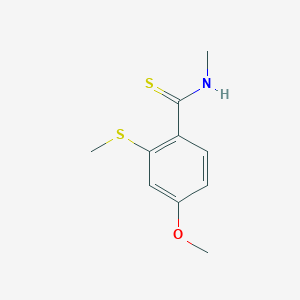
![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)
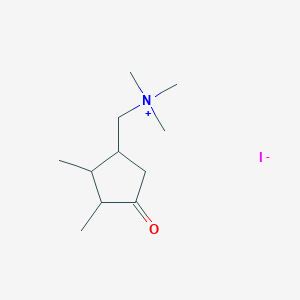
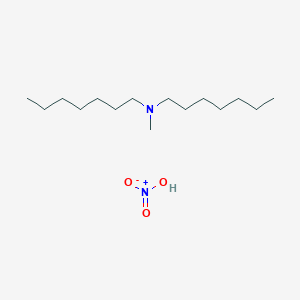
![1-Pentanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14604365.png)
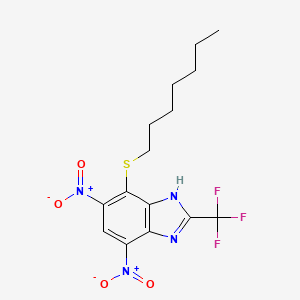
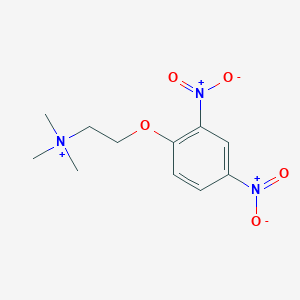
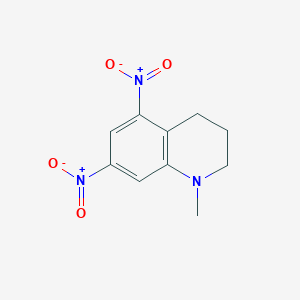
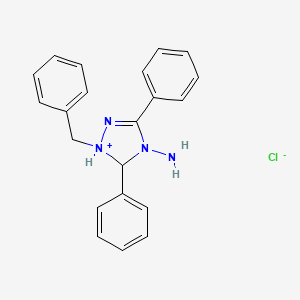
![N-{3-[4-(Tricyanoethenyl)anilino]phenyl}benzamide](/img/structure/B14604388.png)


